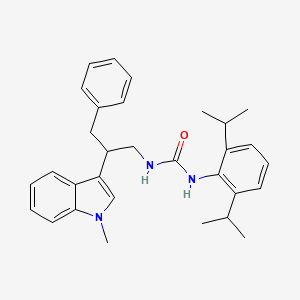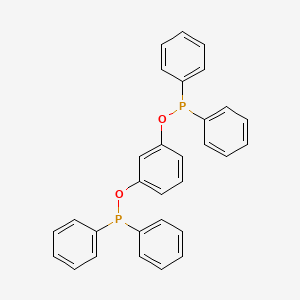
Pocop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POCOP is a type of pincer ligand, specifically a tridentate ligand that binds three sites on one plane of a metal complex. The term this compound is used both for the ligand, with the formula C₆H₄(OPPh₂)₂, and its complexes, with the formula C₆H₃(OPPh₂)₂]⁻ (Ph = C₆H₅). This compound forms complexes with one metal-carbon (aryl) bond and two phosphinite ligands .
Métodos De Preparación
The parent POCOP ligand is prepared by treating resorcinol with chlorodiphenylphosphine. The reaction can be represented as follows :
C6H4(OH)2+2ClPPh2→C6H4(OPPh2)2+2HCl
This synthesis accommodates many substituents on phosphorus and results in higher yields than other PCP analogues. Industrial production methods often involve the direct reaction of the ligand with a nickel halide to form complexes like Ni(this compound)X (X = halide, alkyl, thiolate) .
Análisis De Reacciones Químicas
POCOP undergoes various types of reactions, including:
Oxidation: this compound can form complexes with metals in different oxidation states.
Reduction: The ligand can stabilize reduced metal centers.
Substitution: this compound can participate in substitution reactions where ligands are exchanged.
Common reagents and conditions used in these reactions include chlorodiphenylphosphine for synthesis and nickel halides for complex formation. Major products formed from these reactions include nickel this compound complexes, which are used in various catalytic processes .
Aplicaciones Científicas De Investigación
POCOP compounds have a wide range of applications in scientific research, particularly in catalysis. They are used in:
Chemistry: This compound ligands are employed in cross-coupling reactions, hydrogenation, and dehydrogenation processes.
Biology: The stability and reactivity of this compound complexes make them useful in studying biological systems and enzyme mimetics.
Medicine: this compound complexes are explored for their potential in drug development and as therapeutic agents.
Mecanismo De Acción
The mechanism by which POCOP exerts its effects involves the coordination of the ligand to a metal center, forming a stable complex. The metal center can then participate in various catalytic cycles, acting as a Lewis acid to activate substrates towards nucleophilic attack. This mechanism is crucial in processes like hydroamination and hydrogenation .
Comparación Con Compuestos Similares
POCOP is compared with other pincer ligands such as PCP and RPCP ligands. While PCP ligands have a central arene flanked by two phosphines connected via a methylene group, this compound ligands have an oxygen atom connecting the phosphines. This difference in structure leads to variations in reactivity and stability. This compound ligands are known for their higher yields and easier synthesis compared to PCP analogues .
Similar compounds include:
PCP ligands: 2,6-(CH₂PR₂)₂C₆H₃
RPCP ligands: 2,6-(OPR₂)₂C₆H₃
These ligands share the tridentate coordination mode but differ in their electronic and steric properties .
Propiedades
Número CAS |
279214-81-2 |
|---|---|
Fórmula molecular |
C30H24O2P2 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H |
Clave InChI |
PFCIJALLGNUKRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


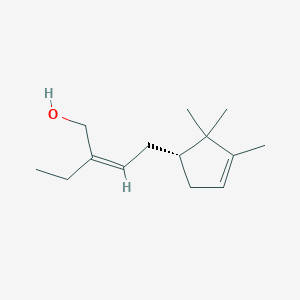
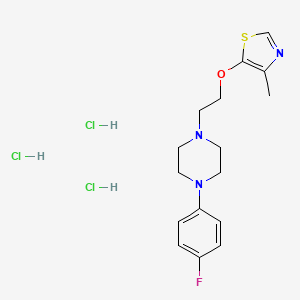


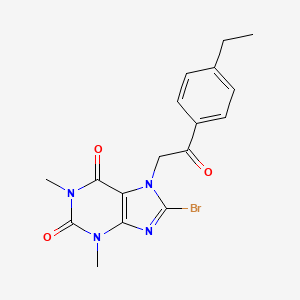
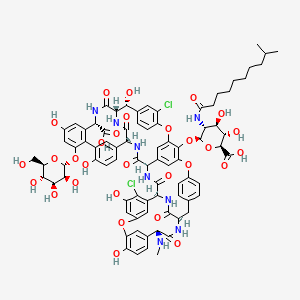

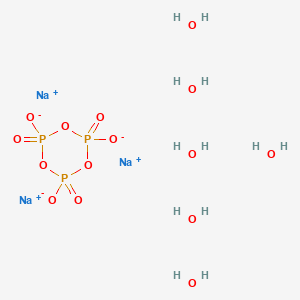
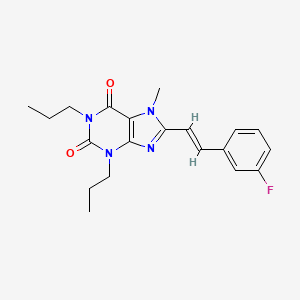
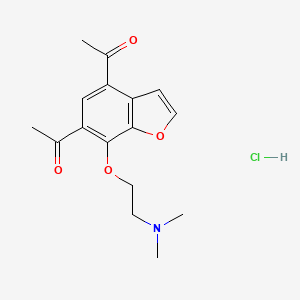

![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
